molecular formula C17H16N6O4S2 B4551490 2-(2-methyl-3-furoyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide

2-(2-methyl-3-furoyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide

Cat. No.: B4551490
M. Wt: 432.5 g/mol
InChI Key: ZODQZNJSYWBKOP-UHFFFAOYSA-N
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Description

2-(2-methyl-3-furoyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide is a useful research compound. Its molecular formula is C17H16N6O4S2 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.06744536 g/mol and the complexity rating of the compound is 672. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibitory Action and Diuretics

One significant area of application for compounds with similar chemical structures involves carbonic anhydrase (CA) inhibitory action, which is crucial in developing diuretics. Research indicates that sulfonamide-based diuretics, which share a functional group relevant to the query compound, act as zinc-binding groups in carbonic anhydrase enzymes. These enzymes play a vital role in various physiological functions, including fluid regulation and ion transport, making them targets for treating conditions such as hypertension, obesity, and certain types of cancer. The exploration of sulfonamide diuretics has highlighted their potential in drug repositioning and polypharmacology, suggesting that compounds with similar structures could offer diverse therapeutic benefits beyond their initial applications (Carta & Supuran, 2013).

Sulfonamides in Medicinal Chemistry

Sulfonamides, which are structurally related to the query compound, have a broad spectrum of pharmacological activities. They have been incorporated into a wide range of drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and anticancer agents. Recent patents and literature reviews have focused on novel sulfonamides with improved selectivity and efficacy against various targets, including tumor-associated CA isoforms. This research underscores the ongoing interest in developing new sulfonamide derivatives for diverse medicinal applications, highlighting the structural motif's importance in drug discovery (Carta, Scozzafava, & Supuran, 2012).

Optoelectronic Materials from Pyrimidine Derivatives

Compounds incorporating pyrimidine rings, akin to the query compound, have been explored for their potential in optoelectronic applications. Research into quinazolines and pyrimidines has shown that these structures can be integral to creating luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The ability to manipulate the electronic properties of these compounds by incorporating them into π-extended conjugated systems opens up possibilities for novel optoelectronic materials with enhanced performance. Such research suggests potential applications of similar compounds in the development of new materials for electronic and photonic devices (Lipunova et al., 2018).

Properties

IUPAC Name

1-[(2-methylfuran-3-carbonyl)amino]-3-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O4S2/c1-11-14(7-10-27-11)15(24)21-22-17(28)20-12-3-5-13(6-4-12)29(25,26)23-16-18-8-2-9-19-16/h2-10H,1H3,(H,21,24)(H,18,19,23)(H2,20,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODQZNJSYWBKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NNC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methyl-3-furoyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide
Reactant of Route 2
2-(2-methyl-3-furoyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.